molecular formula C8H8Cl2OS B7816289 1-[4,5-Bis(chloromethyl)-2-thienyl]ethanone

1-[4,5-Bis(chloromethyl)-2-thienyl]ethanone

Cat. No.: B7816289
M. Wt: 223.12 g/mol
InChI Key: HXENBTAYTRBCOZ-UHFFFAOYSA-N
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Description

1-[4,5-Bis(chloromethyl)-2-thienyl]ethanone is a chemical compound characterized by its unique structure, which includes a thiophene ring substituted with chloromethyl groups and an ethanone moiety

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with thiophene as the core structure.

  • Chloromethylation: The thiophene ring undergoes chloromethylation, a reaction where chloromethyl groups are introduced to the 4 and 5 positions of the thiophene ring.

  • Ketone Formation:

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.

  • Catalysts and Reagents: Various catalysts and reagents are used to optimize the reaction conditions and yield of the desired product.

Chemical Reactions Analysis

  • Oxidation: 1-[4,5-Bis(chloromethyl)-2-thienyl]ethanone can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the chloromethyl groups to methylene groups.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the chloromethyl groups are replaced by other nucleophiles.

  • Common Reagents and Conditions: Reagents such as sodium borohydride, lithium aluminum hydride, and various nucleophiles are commonly used. Reaction conditions vary depending on the specific reaction being performed.

  • Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and other substituted thiophenes.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: The compound finds use in the production of materials and chemicals that require specific structural features provided by the thiophene ring.

Mechanism of Action

  • Molecular Targets: The exact mechanism of action depends on the specific application. In drug development, it may interact with specific enzymes or receptors.

  • Pathways Involved: The pathways involved can include various biochemical processes, such as metabolic pathways or signal transduction pathways.

Comparison with Similar Compounds

  • Similar Compounds: Compounds such as 1-[4-(chloromethyl)-2-thienyl]ethanone and 1-[4-(chloromethyl)phenyl]ethanone are structurally similar.

  • Uniqueness: 1-[4,5-Bis(chloromethyl)-2-thienyl]ethanone is unique due to the presence of two chloromethyl groups on the thiophene ring, which can influence its reactivity and applications.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[4,5-bis(chloromethyl)thiophen-2-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2OS/c1-5(11)7-2-6(3-9)8(4-10)12-7/h2H,3-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXENBTAYTRBCOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(S1)CCl)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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